N-(3-chloro-4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide is a substituted amide compound. [] Its chemical structure suggests it belongs to the class of sulfonamide derivatives. This compound has shown potential as an antagonist of the lysophosphatidic acid (LPA) receptor. []
While the provided literature identifies N-(3-chloro-4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide as a potential LPA receptor antagonist, [] the specific mechanisms of its action are not elaborated upon.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8